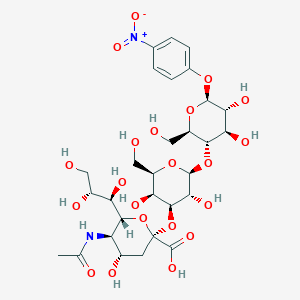

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neu5Ac-α(2-3)Gal-β(1-4)Glc-β-pNP is a chemical compound with a molecular weight of 754.65 g/mol and a molecular formula of C29H42N2O21 . It is a crystal form and is stored at temperatures below 0°C . This compound is used in methods for determining recognition specificity of viruses for receptor sugar chains .

Synthesis Analysis

The synthesis of Neu5Ac-α(2-3)Gal-β(1-4)Glc-β-pNP involves the use of molecularly imprinted polymers (MIPs) towards α2,3 and α2,6 conformations of Neu5Ac-Gal antigens . Hydrophilic imprinted monoliths are synthesized from melamine monomer in the presence of different templates, namely, N-acetylneuraminic acid (Neu5Ac), N-acetylneuraminic acid methyl ester (Neu5Ac-M), 3′-sialyllactose (3SL), and 6′-sialyllactose (6SL), in a tertiary solvent mixture at temperatures varying from −20 to +80 °C .Molecular Structure Analysis

The molecular structure of Neu5Ac-α(2-3)Gal-β(1-4)Glc-β-pNP is represented by the molecular formula C29H42N2O21 . The exact mass of this compound is 633.21200 .Chemical Reactions Analysis

The Neu5Ac-α(2-3)Gal-β(1-4)Glc-β-pNP compound interacts directly and activates the membrane tyrosine kinase receptor, TrkA, which naturally serves as NGF receptor . The Neu5Ac epitope, containing acetyl and polyalcohol moieties, was the major contributor to the sequence recognition for Neu5Ac(α2,6)Gal(β1,4)Glc, whereas contributions from the Gal and Glc segments were substantially lower .Physical And Chemical Properties Analysis

Neu5Ac-α(2-3)Gal-β(1-4)Glc-β-pNP is a crystal form with a molecular weight of 754.65 g/mol and a molecular formula of C29H42N2O21 . It is stored at temperatures below 0°C .Aplicaciones Científicas De Investigación

Mediating Neuronal Functions

The oligosaccharide portion of GM1, which includes Neu5Ac|A(2-3)Gal|A(1-4)Glc, has been found to mediate neuronal functions . It interacts with and activates the membrane tyrosine kinase receptor, TrkA, which naturally serves as NGF receptor . This interaction induces or enhances neuronal differentiation .

Role in Neuritogenesis

The oligosaccharide portion of GM1 is also involved in neuritogenesis, a process that involves the growth of new neurites . The minimal portion of GM1 required for the TrkA activation is the inner core of the ganglioside’s oligosaccharide β-Gal- (1-3)-β-GalNAc- (1-4)- [α-Neu5Ac- (2-3)]-β-Gal .

Interaction with Viral Hemagglutinin

The interaction between viral HA (hemagglutinin) and the oligosaccharide of the host plays an important role in the infection and transmission of avian and human flu viruses . H5N1 studies showed that the H5N1 duck viruses bound with the highest affinity to trisaccharide Neu5Acα2-3Galβ1-3GlcNAc .

Potential Anti-H5N1 Activity

Random sulfation of partially protected Neu5Acα2-3Galβ1-3GlcNAc trisaccharide may afford the mono-sulfated and di-sulfated Neu5Acα2-3Galβ1-3GlcNAc libraries for screening their anti-H5N1 activity . This suggests a potential application of Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP in the development of antiviral drugs .

Mecanismo De Acción

Target of Action

The primary target of the compound Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP is the hemagglutinin (HA) of influenza viruses . Hemagglutinin is a viral protein that plays a crucial role in the virus’s ability to bind to and infect host cells .

Mode of Action

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP interacts with its target by mimicking select cell surface carbohydrates . This compound facilitates profound comprehension of glycan-mediated interplay, encompassing receptor-ligand discernment and the intricate dynamics of pathogen-host affiliation . Influenza viruses recognize Neu5Ac (α2-3) or Neu5Ac (α2-6) linked to galactose (Gal) or N-acetyl galactosamine (GalNAc), (α2-6) linked to N-acetyl glucosamine (GlcNAc) containing oligosaccharides .

Biochemical Pathways

The compound Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP affects the biochemical pathways related to viral infection. By interacting with the hemagglutinin of influenza viruses, it can potentially disrupt the virus’s ability to bind to and infect host cells . This could lead to a decrease in viral replication and spread, thereby mitigating the effects of the infection.

Pharmacokinetics

As a glycosaminoglycan derivative, it is expected to have unique pharmacokinetic properties that influence its bioavailability and efficacy .

Result of Action

The result of the action of Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP is the potential disruption of the influenza virus’s ability to bind to and infect host cells . This could lead to a decrease in viral replication and spread, thereby mitigating the effects of the infection.

Propiedades

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O21/c1-10(35)30-17-13(36)6-29(28(43)44,51-24(17)18(38)14(37)7-32)52-25-19(39)15(8-33)48-27(22(25)42)50-23-16(9-34)49-26(21(41)20(23)40)47-12-4-2-11(3-5-12)31(45)46/h2-5,13-27,32-34,36-42H,6-9H2,1H3,(H,30,35)(H,43,44)/t13-,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25-,26+,27-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAYUELCHMANGW-XZROMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2906475.png)

![1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2906480.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906483.png)

![5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2906493.png)

![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2906494.png)

![2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2906496.png)

![N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide](/img/structure/B2906497.png)

![N-(4-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906498.png)